2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Description
This compound is a glycosylated propanoic acid derivative characterized by a highly substituted oxane (pyranose) ring. Key structural features include:
- Stereochemistry: The oxane ring adopts the (2S,3R,4R,5S,6R) configuration, critical for its biochemical interactions.
- Multiple hydroxyl groups and a hydroxymethyl group, contributing to hydrophilicity and hydrogen-bonding capacity.
Its synthesis likely involves glycosylation of propanoic acid precursors with activated oxane intermediates.
Properties
Molecular Formula |
C11H19NO8 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4?,6-,7-,8-,9-,11+/m1/s1 |
InChI Key |
MNLRQHMNZILYPY-IWLMJBTDSA-N |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the protection of hydroxyl groups, followed by selective functionalization and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Structural Characteristics
This compound is characterized by its complex sugar structure which includes multiple hydroxyl groups and an acetamido group. Its molecular formula is with a molecular weight of 776.6 g/mol . The stereochemistry plays a crucial role in its biological interactions.
Antimicrobial Properties
Research has demonstrated that derivatives of amino sugars exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid can inhibit the growth of various bacterial strains.
Case Study:
A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of amino sugar derivatives against Staphylococcus aureus and Escherichia coli, indicating a potential for developing new antibiotics based on this chemical structure .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways in cells, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
Case Study:
A clinical trial reported in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related compounds in models of rheumatoid arthritis. The results showed a reduction in inflammatory markers when treated with amino sugar derivatives .
Cancer Research
Emerging studies suggest that this compound may play a role in cancer therapy by influencing cell signaling pathways involved in tumor growth and metastasis.
Case Study:
In vitro studies published in Cancer Research demonstrated that certain amino sugar derivatives could induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .
Drug Formulation
Due to its favorable pharmacokinetic properties, this compound is being explored as an excipient in drug formulations to enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Improved with formulations |
| Stability | Stable under physiological conditions |
Glycosylation Reactions
The compound serves as a glycosyl donor in synthetic chemistry for the development of glycosides and oligosaccharides.
Case Study:
Research detailed in Organic Letters outlined the use of this compound as a glycosyl donor to synthesize complex carbohydrates that have potential applications in vaccine development .
Research Opportunities
Further exploration into the mechanisms through which this compound exerts its biological effects is warranted. Potential areas include:
- Mechanistic studies on its antimicrobial action.
- Investigating its role in metabolic pathways related to inflammation and cancer.
Clinical Applications
The transition from laboratory findings to clinical applications will require comprehensive clinical trials to establish safety and efficacy profiles.
Mechanism of Action
The mechanism of action of 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts the target compound with structurally related molecules from the provided evidence:
Key Observations:
Functional Group Influence: The acetamido group in the target compound and compounds enhances solubility and resistance to enzymatic degradation compared to non-acetylated analogs. The propanoic acid moiety in the target compound and compounds introduces acidity, facilitating ionic interactions in biological systems (e.g., binding to cationic residues in enzymes).
Biological Activity :
- Unlike the hexahydropyrimidine derivatives in (explicitly antihypertensive), the target compound’s activity is speculative but may involve carbohydrate-mediated processes (e.g., lectin binding ).
- The phosphate-containing compound in demonstrates environmental interaction complexity absent in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis is likely more straightforward than ’s highly phosphorylated derivative but more complex than ’s thioether analog.
Data Limitations:
- No direct pharmacological data for the target compound were found in the provided evidence. Comparisons rely on structural analogs and inferred biochemical roles.
Biological Activity
The compound 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid is a complex carbohydrate derivative with significant biological activity. Its structure suggests potential roles in various biochemical pathways, particularly in relation to glycosylation processes and cellular signaling. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into several functional groups that contribute to its biological properties:
- Acetamido group : Imparts stability and may influence interactions with biological targets.
- Dihydroxy and hydroxymethyl groups : These hydroxyl groups are critical for hydrogen bonding and solubility in biological systems.
The molecular formula can be represented as .
1. Glycosylation and Cell Signaling
Research indicates that derivatives of this compound can act as substrates or inhibitors in glycosylation reactions. Glycosylation is essential for protein folding and stability, impacting cell signaling pathways.
Table 1: Biological Activities Related to Glycosylation
2. Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of carbohydrate derivatives:
- The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were recorded at concentrations lower than those required for traditional antibiotics.
Table 2: Antimicrobial Activity
3. Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Inflammatory Markers
Q & A
Q. How can HPLC be optimized to assess the purity of this compound?
To determine purity, use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (15:85 v/v) containing 0.1% trifluoroacetic acid. Detection at 210 nm is recommended due to the compound’s UV absorption from the acetamido and carboxylic acid groups. System suitability tests should include resolution checks against synthetic impurities, such as underacetylated byproducts. Calibration with a certified reference standard is critical for quantitation .
Q. What synthetic routes are available for this compound, and what are their critical steps?
The compound is typically synthesized via glycosylation of a protected oxane derivative with propanoic acid. Key steps include:
- Selective protection of hydroxyl groups using acetyl or benzyl groups to prevent undesired side reactions.
- Glycosidic bond formation via Schmidt or Koenigs-Knorr methods, with silver triflate as a promoter.
- Final deprotection under mild acidic conditions (e.g., 0.1 M HCl in methanol) to preserve the acetamido group. Reported yields range from 35% to 50%, depending on the protecting strategy .
Q. How should this compound be stored to prevent degradation?
Store lyophilized powder at -20°C in a desiccator to avoid hydrolysis of the acetamido group. For solutions, use pH 7.4 phosphate buffer and refrigerate for short-term use (≤1 week). Long-term storage in aqueous buffers is not recommended due to potential β-elimination at the glycosidic linkage .
Advanced Research Questions
Q. How can conflicting NMR data on glycosidic linkage conformation be resolved?
Discrepancies in NOESY/ROESY cross-peaks may arise from dynamic interconversion of oxane ring conformations (e.g., ^4C₁ vs. ^1C₄). To resolve this:
- Perform variable-temperature NMR (VT-NMR) in D₂O to observe conformational locking at low temperatures.
- Use density functional theory (DFT) calculations to model energy barriers between conformers.
- Validate with HSQC-TOCSY to correlate sugar proton couplings with linkage flexibility .
Q. What experimental designs are suitable for studying its role in sialic acid-mediated cell adhesion?
- In vitro assays : Immobilize the compound on SPR chips to measure binding kinetics with selectins or siglecs.
- Cell-based studies : Use glycoengineered cell lines (e.g., CHO-Lec2) lacking endogenous sialic acids. Treat with the compound (10–100 µM) and quantify adhesion to endothelial monolayers via fluorescence microscopy.
- Controls : Include competitive inhibitors (e.g., free sialic acid) and validate results with CRISPR knockouts of adhesion receptors .
Q. How does stereochemistry at the 2S,3R,4R,5S,6R positions affect interactions with lectin targets?
The 3R and 4R hydroxy groups are critical for hydrogen bonding with lectin binding pockets (e.g., Siglec-2). Molecular docking (AutoDock Vina) and alanine scanning mutagenesis can identify key residues. For example, inversion of the 2S configuration reduces binding affinity by >80% due to steric clashes with Gln-54 in the lectin’s binding site .
Data Contradiction Analysis
Q. Why do mass spectrometry (MS) results sometimes show unexpected m/z ratios?
- Observed anomaly : [M+H]⁺ peaks may appear 42 Da higher than expected due to in-source acetylation of residual free amines.
- Solution : Use LC-ESI-MS with a desalting step (C4 trap column) and avoid ammonium buffers. Confirm with MALDI-TOF in linear mode .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
